

# Application Notes and Protocols for the Reductive Amination of Azepane Intermediates

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## Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

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## Introduction

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds and is a highly effective method for the N-functionalization of azepane intermediates. This reaction, also known as reductive alkylation, involves the reaction of a carbonyl compound (an aldehyde or ketone) with the secondary amine of an azepane to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This application note provides detailed experimental procedures for the reductive amination of azepane intermediates, with a focus on the use of sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) as a mild and selective reducing agent.

## General Principles of Reductive Amination

The reductive amination process can be performed as a one-pot reaction, which is highly efficient. The general mechanism involves two key steps:

- **Iminium Ion Formation:** The azepane secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the loss of a water molecule to form a transient iminium ion. This step is often catalyzed by a small amount of acid.

- Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion to the final tertiary amine product.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than it reduces the starting carbonyl compound. While several reducing agents can be used, sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$  or STAB) is often the reagent of choice for its mildness, high chemoselectivity, and broad functional group tolerance.<sup>[1][2]</sup> It is also less toxic than alternatives like sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ).<sup>[1][3]</sup>

### Experimental Protocols

Herein, we provide a general protocol for the reductive amination of an azepane intermediate with an aldehyde or ketone using sodium triacetoxyborohydride.

### Materials

- Azepane intermediate (1.0 equiv)
- Aldehyde or ketone (1.0-1.2 equiv)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5-2.4 equiv)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or 1,2-dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (e.g., silica gel, appropriate eluent)

### General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

- To a solution of the azepane intermediate (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) is added sodium triacetoxyborohydride (2.4 equiv).  
[4]
- The reaction mixture is stirred at room temperature for 15 hours.[4]
- Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- The mixture is transferred to a separatory funnel, and the layers are separated.
- The aqueous layer is extracted with dichloromethane (2 x 15 mL).[4]
- The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted azepane.

### Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive amination of azepane and related cyclic amine intermediates.

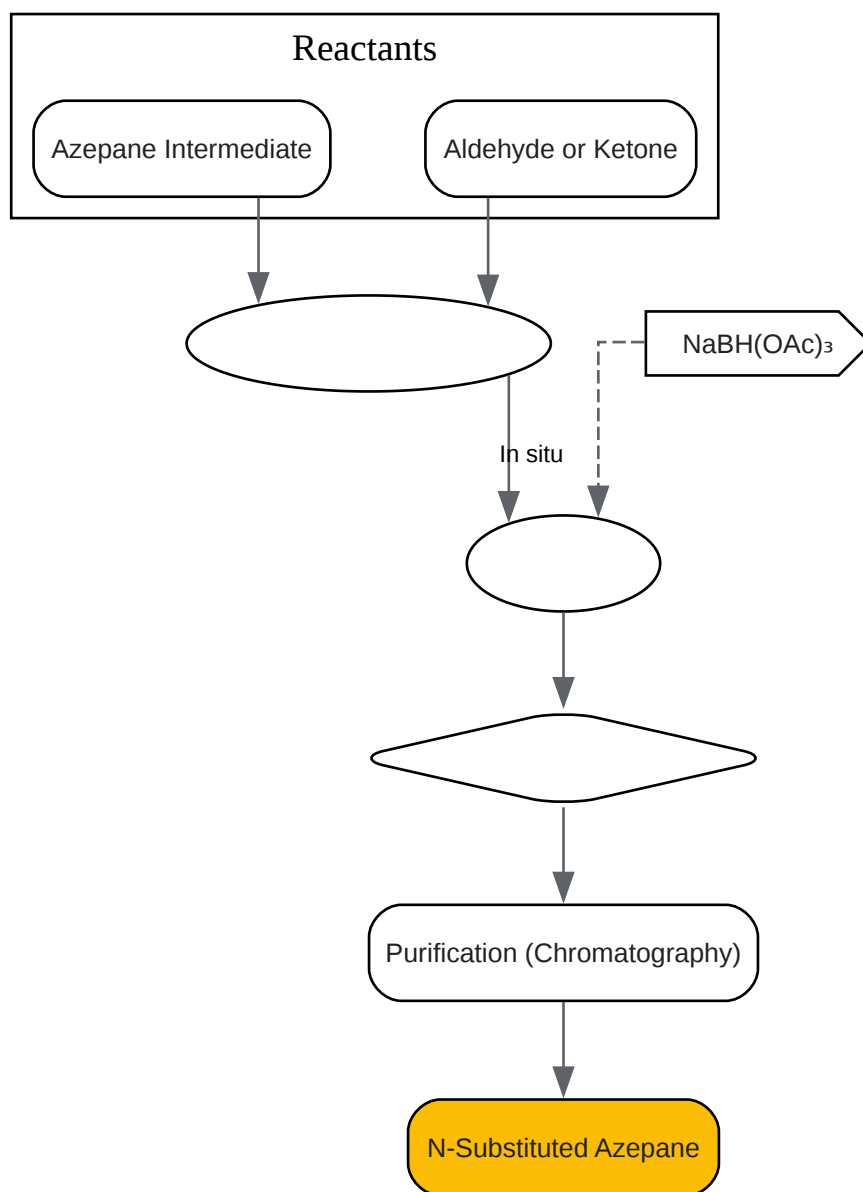
Table 1: Reductive Amination of Cyclic Amines with Aldehydes and Ketones using  $\text{NaBH}(\text{OAc})_3$

Amine Intermediate	Carbonyl Compound	Reducing Agent (equiv)	Solvent	Time (h)	Yield (%)	Reference
Cyclopropylammonium salt	Benzaldehyde	NaBH(OAc) <sub>3</sub> (2.4)	CH <sub>2</sub> Cl <sub>2</sub>	15	85	[4]
Cyclopropylammonium salt	Cyclohexanecarbaldehyde	NaBH(OAc) <sub>3</sub> (2.4)	CH <sub>2</sub> Cl <sub>2</sub>	15	78	[4]
Cyclopropylammonium salt	Acetophenone	NaBH(OAc) <sub>3</sub> (2.4)	CH <sub>2</sub> Cl <sub>2</sub>	15	65	[4]
Dimethylamine HCl	m-Anisaldehyde	NaBH(OAc) <sub>3</sub> (2.2)	THF	1	77	[5]

Table 2: Qualitative Comparison of Common Reducing Agents for Reductive Amination

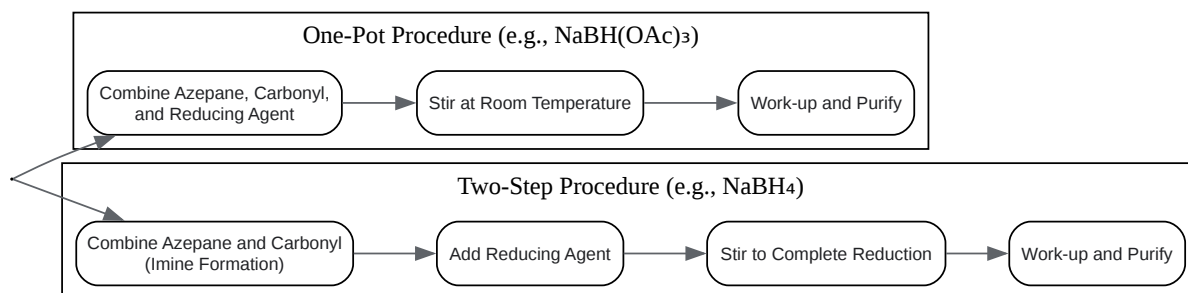
Reducing Agent	Advantages	Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc) <sub>3</sub> )	Mild and selective for iminium ions over carbonyls; suitable for one-pot reactions; broad functional group tolerance; less toxic than NaBH <sub>3</sub> CN.[1][2]	Water-sensitive; not compatible with methanol.[6]
Sodium Cyanoborohydride (NaBH <sub>3</sub> CN)	Highly selective for iminium ions; effective in one-pot reactions; not water-sensitive.[1][6]	Highly toxic; generates toxic cyanide byproducts.[1][3]
Sodium Borohydride (NaBH <sub>4</sub> )	Inexpensive and potent reducing agent.[1]	Can reduce aldehydes and ketones, often requiring a two-step procedure; less selective.[1][6]

## Mandatory Visualizations



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Caption: General workflow for the one-pot reductive amination of an azepane intermediate.



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Caption: Comparison of one-pot versus two-step reductive amination procedures.

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